7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Significance of Chromenone and Chroman-4-one Frameworks in Chemical Research
The chromenone and its reduced form, chroman-4-one, are fundamental heterocyclic scaffolds that are prevalent in a vast number of natural products and synthetically derived compounds. nih.govresearchgate.net These frameworks, which consist of a benzene (B151609) ring fused to a pyranone or dihydropyranone ring, respectively, are considered "privileged structures" in drug discovery. acs.org This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govacs.org
The chroman-4-one skeleton, in particular, is a crucial building block in medicinal chemistry. nih.govrsc.org Although it differs from chromone (B188151) only by the absence of a double bond between positions C-2 and C-3, this subtle structural change leads to significant variations in biological effects. nih.gov Researchers have extensively utilized these scaffolds for the design and synthesis of novel lead compounds. nih.gov By incorporating various substituents at different positions on the chroman-4-one and chromone rings, scientists have developed compounds with a broad spectrum of activities. gu.se For instance, these frameworks have been functionalized to create selective inhibitors of enzymes like Sirtuin 2 (Sirt2) and to develop peptidomimetics. gu.se
The versatility of these scaffolds is highlighted by their presence in compounds investigated for the treatment of cancer, neurodegenerative disorders, and other diseases. nih.govnih.gov The chromen-4-one core, for example, is a feature of the marketed anti-asthmatic drug pranlukast. acs.org
Below is a table comparing the core structures of Chroman-4-one and Chromone.
| Feature | Chroman-4-one | Chromone |
| IUPAC Name | 2,3-Dihydro-4H-chromen-4-one | 4H-Chromen-4-one |
| Key Structural Difference | Saturated C2-C3 bond | Unsaturated C2-C3 bond |
| Core Ring System | Benzene fused to a dihydropyranone ring | Benzene fused to a pyranone ring |
Evolution of Fused Ring Systems: The Cyclopenta[c]chromen-4(1H)-one Motif
The development of more complex molecular architectures often involves the fusion of additional rings onto existing scaffolds to explore new chemical space and biological activities. The cyclopenta[c]chromen-4(1H)-one motif is an example of such an evolution, where a five-membered cyclopentane (B165970) ring is fused to the chromen-4-one framework. This fusion creates a more rigid and conformationally constrained structure.
The synthesis of such fused systems has been an area of active research. Methodologies have been developed for the creation of various cyclopenta[c]chromene derivatives. researchgate.net For instance, copper-catalyzed oxidative radical annulation reactions have been described to afford cyclopenta[c]chromene derivatives with a variety of functional groups in excellent yields. researchgate.net The cyclopenta[c]pyran scaffold, a closely related system, is recognized as a privileged heterocyclic core found in numerous functionalized natural products, such as iridoids. nih.gov The construction of these fused systems often involves domino or cascade reactions, allowing for the efficient formation of multiple bonds and rings in a single synthetic operation. nih.gov
Historical Context of Related Chromone and Chroman-4-one Syntheses
The synthesis of chromone and chroman-4-one derivatives has a rich history with various methods being developed over the years. One of the earliest chromones to be used in its pure form in a clinical setting was Khellin, which was extracted from the seeds of the Ammi visnaga plant. researchgate.net
Early synthetic methods for chroman-4-ones involved the reaction of o-hydroxyacetophenones with benzaldehydes, though this process was often slow and resulted in mixtures of products. google.com Another classical approach involves the cyclization of β-aryloxypropionic acids using Friedel-Crafts catalysts. google.com However, this method often required large quantities of the catalyst, leading to environmental concerns regarding its disposal. google.com
Over time, more efficient and environmentally friendly synthetic strategies have emerged. These include intramolecular oxa-Michael additions following a base-promoted crossed aldol (B89426) condensation of 2'-hydroxyacetophenones with appropriate aldehydes, sometimes utilizing microwave irradiation to accelerate the reaction. nih.gov The reaction of an o-hydroxyarylcarbonyl compound with a carbonyl compound in the presence of an amine is another established method for preparing chroman-4-ones. google.com
A summary of historical synthetic approaches is presented below.
| Method | Description | Key Reagents |
| Reaction of o-hydroxyacetophenones | Condensation with benzaldehydes | o-hydroxyacetophenones, benzaldehydes |
| Cyclization of β-aryloxypropionic acids | Intramolecular cyclization | β-aryloxypropionic acids, Friedel-Crafts catalyst |
| Aldol Condensation/Oxa-Michael Addition | Base-promoted condensation followed by intramolecular cyclization | 2'-hydroxyacetophenones, aldehydes, base (e.g., DIPA) |
| Reaction with Enamines | Reaction of o-hydroxyarylcarbonyl compounds with enamines | o-hydroxyarylcarbonyls, enamines |
Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-16-9-6-7-11-10-4-3-5-12(10)14(15)17-13(11)8-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEGUETWMHRADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclopenta C Chromen 4 1h One and Its Analogues
Established Synthetic Routes to the Core Structure
Classic organic reactions have been adapted and optimized for the synthesis of the chromanone core, which is subsequently annulated to form the desired fused cyclopentane (B165970) ring.
The Pechmann condensation is a well-established method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgsathyabama.ac.in While traditionally used for coumarin (B35378) (1,2-benzopyrone) synthesis, variations of this reaction can be applied to the synthesis of chromones (1,4-benzopyrones). The reaction typically proceeds through transesterification, followed by an intramolecular ring closure and dehydration. wikipedia.orgarkat-usa.org The efficiency and outcome of the Pechmann condensation are highly dependent on the nature of the reactants and the catalyst used. arkat-usa.org
A variety of acid catalysts have been employed to promote this condensation, ranging from mineral acids like sulfuric acid to Lewis acids such as zinc chloride and aluminum chloride. nih.gov The choice of catalyst is crucial and can influence reaction times and yields significantly. nih.govtaylorandfrancis.com For the synthesis of a fused system like cyclopenta[c]chromen-4(1H)-one, this approach would require a substituted phenol and a cyclic β-ketoester, with the acid catalyst facilitating the crucial cyclization and dehydration steps.
Table 1: Comparison of Catalysts in Pechmann Condensation for Coumarin Synthesis
| Catalyst | Reaction Condition | Yield (%) | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Conventional Heating | Good | nih.gov |
| Zinc Chloride (ZnCl₂) | Conventional Heating | Variable | nih.gov |
| Ti(IV)-doped ZnO | Solvent-free | 88 | nih.gov |
Note: Data represents general coumarin synthesis, analogous to chromone (B188151) formation.
The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones and flavones. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed intramolecular acyl transfer of a 2-acyloxyacetophenone to form a 1,3-diketone. wikipedia.orguclan.ac.uk This 1,3-diketone intermediate is then subjected to an acid-catalyzed cyclodehydration to yield the final chromone structure. wikipedia.orgorganic-chemistry.org
The mechanism begins with the abstraction of an α-hydrogen from the acetophenone (B1666503) by a base, forming an enolate. wikipedia.org This enolate then attacks the ester carbonyl intramolecularly. The resulting cyclic intermediate collapses to form a more stable phenolate, which upon acidic workup, gives the 1,3-diketone. uclan.ac.uk This method is highly reliable for the construction of the chromone core, which can be further modified to create fused systems. uclan.ac.uk A "soft-enolization" variant of this rearrangement has also been developed, expanding its applicability. acs.org
Michael addition reactions provide a powerful route for the synthesis of chroman-4-ones, which are direct precursors to chromenones. A notable strategy involves the Michael addition of phenols to α,β-unsaturated nitriles, such as acrylonitrile. researchgate.net This initial addition, typically catalyzed by a base like potassium carbonate, forms a 3-aryloxypropanenitrile intermediate. This intermediate can then be cyclized under acidic conditions to afford the chroman-4-one ring system. researchgate.net
Furthermore, organocatalytic approaches combining an aldol (B89426) reaction with an oxa-Michael addition have been developed for the diastereoselective synthesis of substituted and fused chromanones. acs.org This strategy allows for the efficient construction of complex chromanone structures, including cyclopentane-fused systems, from acyclic precursors. acs.org A Michael addition-driven four-component reaction has also been developed for derivatizing chromones, showcasing the versatility of this approach. rsc.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgnih.gov This approach offers significant advantages in terms of atom economy and operational simplicity. nih.gov
A one-pot MCR has been specifically developed for the synthesis of cyclopentadiene-fused chromanone scaffolds. nih.gov This method involves the condensation of 2-hydroxybenzaldehydes and ethyl acetoacetate (B1235776) with acetylenecarboxylate-isocyanide zwitterionic intermediates. nih.gov The reaction proceeds through a cascade of events including a Michael addition, intramolecular cyclization, and rearrangement to furnish functionalized 4-oxo-2,4-dihydrocyclopenta[c]chromene-1,2-dicarboxylates in moderate to good yields. nih.gov MCRs represent a powerful and convergent approach to rapidly assemble the complex architecture of fused chromanone systems. rug.nl
Advanced Catalytic Systems in Scaffold Construction
The development of advanced catalytic systems is pivotal for enhancing the efficiency, selectivity, and environmental compatibility of synthetic routes toward the cyclopenta[c]chromen-4(1H)-one scaffold.
Acid-catalyzed cyclization is a critical step in many synthetic routes to chromones and their fused analogues. researchgate.netuclan.ac.uk This transformation is essential for ring closure following the formation of key intermediates, such as the 1,3-diketones generated in the Baker-Venkataraman rearrangement. wikipedia.orgorganic-chemistry.org Various acids, including acetic acid and polyphosphoric acid, have been utilized to catalyze the ring closure to form the chromone nucleus. ijrpc.com
In the context of Michael addition strategies, strong acids like trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) are used to promote the intramolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles, leading to the formation of the chroman-4-one ring. researchgate.net Similarly, the Pechmann condensation relies heavily on acid catalysis to drive both the initial condensation and the final cyclization/dehydration steps. wikipedia.org The selection of the appropriate acid catalyst is crucial for optimizing the yield and purity of the final heterocyclic product.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
| Coumarin |
| Chromone |
| 2-acyloxyacetophenone |
| 1,3-diketone |
| 3-aryloxypropanenitrile |
| Chroman-4-one |
| 4-oxo-2,4-dihydrocyclopenta[c]chromene-1,2-dicarboxylate |
| 2-hydroxybenzaldehydes |
Lewis Acid Catalysis (e.g., Sc(OTf)₃) in Ring-Opening and Annulation Reactions
Lewis acids are pivotal in orchestrating complex transformations for the synthesis of chromenone frameworks. Among these, Scandium(III) triflate (Sc(OTf)₃) has emerged as a particularly effective catalyst due to its exceptional Lewis acidity, water resistance, and recyclability. Its stability in aqueous environments, unlike conventional Lewis acids such as AlCl₃ or BF₃, makes it a versatile tool in organic synthesis.
A robust Sc(OTf)₃-catalyzed strain-release-driven ring-opening-annulation reaction has been developed for the synthesis of the related tetrahydrocyclopenta[b]chromenone core. This one-pot, two-step process involves the reaction of ortho-hydroxyarylenaminones with 2-aryl-substituted cyclopropane (B1198618) 1,1-diesters. The cyclopropane acts as a three-carbon synthon, and the reaction sequentially forms three new C−C, C−O, and C−C bonds. This methodology yields polysubstituted tetrahydrocyclopenta[b]chromenones with excellent diastereoselectivities. While this demonstrates the synthesis of a constitutional isomer, the underlying principle of Lewis acid-catalyzed annulation is directly applicable to the synthesis of cyclopenta[c]chromen-4(1H)-one derivatives.
Table 1: Sc(OTf)₃-Catalyzed Annulation for Tetrahydrocyclopenta[b]chromenone Core
| Reactant A | Reactant B | Catalyst | Key Features | Selectivity |
| ortho-Hydroxyarylenaminone | 2-Aryl-substituted cyclopropane 1,1-diester | Sc(OTf)₃ | Strain-release-driven ring-opening and annulation | Excellent Diastereoselectivity |
Organocatalytic and Transition Metal-Based Catalytic Systems for Stereoselective Synthesis
Organocatalysis: Asymmetric organocatalysis provides a powerful platform for the enantioselective synthesis of complex molecules, including the cyclopenta[c]chromen-4(1H)-one scaffold. An enantioselective (3+2) cycloaddition reaction has been demonstrated for the synthesis of spiropyrazolone-fused cyclopenta[c]chromen-4-ones. nih.gov This reaction, which proceeds between 3-homoacylcoumarins and α,β-unsaturated pyrazolones, is catalyzed by a cinchona-alkaloid derived hydrogen-bonding catalyst. nih.gov The process yields complex adducts bearing five contiguous stereocenters, including a spiro all-carbon quaternary center, in high yields (up to 98%) and with excellent stereoselectivities (>25:1 dr and up to 99% ee). nih.gov
Transition Metal-Based Catalysis: Transition metal catalysis offers a wide array of transformations for constructing complex organic scaffolds. mdpi.com While specific applications for the direct synthesis of this compound are not extensively detailed, established methodologies like the Palladium-catalyzed Mizoroki-Heck reaction are highly relevant. This reaction enables the regio- and stereoselective synthesis of functionalized cyclopentene (B43876) derivatives, which are key structural components of the target molecule. nih.gov Such cross-coupling strategies could be envisioned to construct the fused cyclopentene ring onto a pre-functionalized chromenone core.
Modern Synthetic Techniques
Microwave-Assisted Synthesis of Chromene Derivatives
Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages such as dramatically reduced reaction times, increased yields, and often milder reaction conditions. nih.govias.ac.in This technology has been successfully applied to the synthesis of a wide variety of chromene derivatives. nih.gov
One-pot, multi-component reactions are particularly amenable to microwave irradiation. ias.ac.in For example, libraries of 2-amino-4H-chromenes can be efficiently synthesized via the one-pot, three-component reaction of aldehydes, activated methylene (B1212753) compounds (like malononitrile), and phenols or naphthols in the presence of a catalyst. ias.ac.iningentaconnect.com Compared to conventional heating methods that may require several hours, microwave-assisted syntheses can often be completed in a matter of minutes, demonstrating the efficiency of this technique. nih.govijsr.net
One-Pot and Cascade Reaction Sequences
One-pot and cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules. researchgate.netmdpi.com These strategies minimize the need for intermediate purification steps, thereby saving time, solvents, and resources. The synthesis of the cyclopenta[c]chromen-4(1H)-one core and its analogues frequently employs such methodologies.
The aforementioned Sc(OTf)₃-catalyzed synthesis of the related cyclopenta[b]chromenone core is a prime example of a one-pot process. Similarly, the organocatalytic, enantioselective synthesis of spiropyrazolone-fused cyclopenta[c]chromen-4-ones is achieved via a one-pot (3+2) cycloaddition, which can be performed on a gram scale with similar efficacy. nih.gov These reactions often proceed through a cascade mechanism, where the formation of an initial intermediate triggers subsequent intramolecular reactions to rapidly build molecular complexity.
Regioselective and Stereoselective Synthesis of Cyclopenta[c]chromen-4(1H)-one Derivatives
Achieving control over regioselectivity (which atoms are connected) and stereoselectivity (the 3D arrangement of those atoms) is a central goal in modern organic synthesis.
Regioselectivity: The choice of synthetic strategy inherently dictates the regiochemical outcome. For instance, a (3+2) cycloaddition reaction between a coumarin derivative and an alkene will yield the cyclopenta[c]chromene fused system, whereas other annulation strategies might lead to the isomeric cyclopenta[b]chromene (B11913239) core. The regiochemistry is controlled by the nature of the starting materials and the reaction mechanism.
Stereoselectivity: The development of stereoselective methods allows for the synthesis of a single enantiomer of a chiral molecule. The organocatalytic (3+2) cycloaddition to form cyclopenta[c]chromen-4-one derivatives is a state-of-the-art example of this control. nih.gov By using a chiral catalyst derived from cinchona alkaloids, chemists can produce the desired products with very high levels of diastereoselectivity and enantioselectivity. nih.gov
Table 2: Stereochemical Outcomes in the Organocatalytic Synthesis of Spiropyrazolone-Fused Cyclopenta[c]chromen-4-ones nih.gov
| Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |
| Cinchona-alkaloid derived | >25:1 | Up to 99% | Up to 98% |
Chemical Reactivity and Derivatization Strategies
Functionalization at the 7-Position of the Chromenone/Chroman-4-one Scaffold
The 7-position of the chromanone scaffold, part of the benzo-fused ring, is a common site for modification, primarily starting from its hydroxylated precursor, 7-hydroxychroman-4-one. This phenolic hydroxyl group offers a reactive handle for a variety of chemical transformations.
Ether Linkage Formation and Alkylation Reactions
The formation of an ether linkage at the 7-position is a fundamental strategy for derivatization, exemplified by the ethoxy group in the title compound. The most common method for achieving this is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the 7-hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., ethyl iodide or ethyl bromide) to form the corresponding ether. wikipedia.orgmasterorganicchemistry.comjk-sci.com
The choice of base and solvent is critical for the reaction's success. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), while solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed. jk-sci.comorganic-synthesis.com The reaction generally proceeds under mild conditions and is highly efficient for primary alkyl halides. masterorganicchemistry.com
Table 1: Reagents and Conditions for Williamson Ether Synthesis at the 7-Position
| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |
|---|---|---|---|---|
| 7-Hydroxychroman-4-one | Primary Alkyl Halide | K₂CO₃ / Cs₂CO₃ | Acetonitrile | 7-Alkoxychroman-4-one |
| 7-Hydroxychroman-4-one | Ethyl Bromide | NaH | DMF | 7-Ethoxychroman-4-one |
This O-alkylation strategy is not limited to simple alkyl groups and can be used to introduce more complex side chains, significantly altering the molecule's steric and electronic properties.
Introduction of Diverse Substituents (e.g., Terpenyl, Pyrrolidinyl, Piperazinyl Moieties)
Building upon the principle of O-alkylation, a wide variety of substituents can be introduced at the 7-position to create analogues with diverse functionalities. This is typically achieved by reacting 7-hydroxychroman-4-one with appropriately functionalized alkyl halides or tosylates.
Terpenyl Moieties: Terpene-containing side chains can be appended by reacting the 7-phenoxide with a terpenyl halide, such as geranyl bromide or farnesyl bromide. These lipophilic groups can enhance the compound's interaction with biological membranes.
Pyrrolidinyl and Piperazinyl Moieties: To introduce nitrogen-containing heterocycles like pyrrolidine (B122466) or piperazine (B1678402), a common strategy involves using a linker. For example, 7-hydroxychroman-4-one can be reacted with a dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions to form a 7-(bromoalkoxy) intermediate. researchgate.net This intermediate can then react with pyrrolidine or piperazine in a second nucleophilic substitution step to yield the final product. This approach allows for the incorporation of basic nitrogen centers, which can be crucial for modulating pharmacokinetic properties.
Modifications at Other Positions (e.g., 2-, 3-, 6-, 8-positions of Chroman-4-ones)
The chroman-4-one scaffold offers multiple sites for functionalization beyond the 7-position, allowing for comprehensive structure-activity relationship (SAR) studies.
2-Position: The 2-position is frequently substituted with alkyl or aryl groups. A common synthetic route involves a base-promoted crossed aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This method efficiently yields 2-substituted chroman-4-ones. nih.gov More recent methods include visible-light-mediated doubly decarboxylative Giese reactions, where chromone-3-carboxylic acids react with alkyl radical precursors to afford 2-substituted-chroman-4-ones. nih.govrsc.org
3-Position: The 3-position, being α to the carbonyl group, is reactive and can be functionalized in several ways. Radical cascade cyclizations of o-(allyloxy)arylaldehydes have emerged as a powerful strategy to introduce various functional groups at the C3-position. researchgate.netmdpi.comresearchgate.net Another approach involves the reaction of 3-formylchromones with nucleophiles. These precursors serve as versatile building blocks for synthesizing a wide range of fused and substituted heterocyclic systems. eurjchem.com
6- and 8-Positions: The 6- and 8-positions on the aromatic ring are susceptible to electrophilic aromatic substitution. Halogenation (e.g., bromination) can be achieved using reagents like N-bromosuccinimide. nih.govacs.org Synthesis of 6,8-disubstituted derivatives often starts from correspondingly substituted 2'-hydroxyacetophenones, which are then cyclized to form the chromanone ring. nih.govuniven.ac.za Studies have shown that introducing larger, electron-withdrawing groups at the 6- and 8-positions can be favorable for certain biological activities. nih.govacs.org
Formation of Spiro and Fused Heterocyclic Derivatives
To increase molecular complexity and three-dimensionality, the chromanone scaffold can be used to construct spirocyclic and fused heterocyclic systems. These modifications can rigidly orient substituents in space, which is often beneficial for specific receptor binding.
Spiro Derivatives: Spiro compounds, where two rings share a single atom, can be synthesized from chromanones through several methods. A prominent strategy is the 1,3-dipolar cycloaddition reaction. derpharmachemica.com This involves reacting a 3-benzylidenechroman-4-one (a dipolarophile) with an azomethine ylide (a 1,3-dipole), which can be generated in situ from isatin (B1672199) and an amino acid like sarcosine. derpharmachemica.com This reaction leads to the formation of complex spiro[chromanone-pyrrolidine] derivatives, often with high regioselectivity. derpharmachemica.comnih.gov Ring-closing metathesis (RCM) has also been employed to create large, spiro-chromanone-containing macrocycles. tandfonline.com
Fused Derivatives: Fused heterocyclic systems are created by building a new ring onto one of the existing rings of the chromanone core. Reactions involving 3-formylchromones are particularly useful for this purpose. eurjchem.com These compounds can react with bifunctional nucleophiles (e.g., hydrazines, amidines) where an initial condensation at the formyl group is followed by an intramolecular nucleophilic attack at the C-2 position of the chromone (B188151) ring, leading to ring closure and the formation of fused systems like chromeno[4,3-b]pyridines or chromeno[4,3-b]pyrrol-4(1H)-ones. eurjchem.comnih.gov
Table 2: Key Reactions for Spiro and Fused Chromanone Synthesis
| Reaction Type | Key Reactants | Product Type |
|---|---|---|
| 1,3-Dipolar Cycloaddition | 3-Benzylidenechroman-4-one, Isatin, Sarcosine | Spiro[chromanone-pyrrolidine-oxindole] |
| Multicomponent Reaction | 2-Oxo-2H-chromene-3-carbaldehyde, Isocyanide, Aniline | Chromeno[4,3-b]pyrrol-4(1H)-one |
Biotransformation and Chemoenzymatic Approaches to Novel Derivatives
Chemoenzymatic and microbial biotransformation methods offer an alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild conditions. mdpi.com These techniques are particularly valuable for modifying complex scaffolds like flavonoids and chromanones.
Microorganisms, especially fungi from genera such as Aspergillus, Penicillium, and Cunninghamella, are capable of performing a variety of reactions on the chromanone skeleton. nih.gov Common transformations include:
Hydroxylation: Introduction of new hydroxyl groups at various positions on the aromatic ring.
Carbonyl Reduction: The ketone at the 4-position can be reduced to a secondary alcohol (chroman-4-ol), often with high stereoselectivity. acs.orgmdpi.com For instance, Aspergillus niger can reduce the ketone of chromanone to yield chroman-4-ol. acs.org
Glycosylation: Attachment of sugar moieties to hydroxyl groups, which can improve solubility and bioavailability. mdpi.com
Dehydrogenation: The conversion of a chromanone to the corresponding chromone by introducing a double bond between the 2- and 3-positions. acs.org
These enzymatic processes can generate novel derivatives that are difficult to access through conventional synthesis. mdpi.comnih.gov Combining the selectivity of biocatalysis with the versatility of chemical synthesis in chemoenzymatic approaches allows for the efficient creation of diverse libraries of chromanone-based compounds for further investigation. mdpi.com
Structure Activity Relationship Sar Studies of Cyclopenta C Chromen 4 1h One Derivatives
Elucidating Key Structural Features for Biological Interactions
The foundational architecture of the cyclopenta[c]chromen-4(1H)-one molecule itself presents key features essential for its interaction with biological macromolecules. The planar, rigid, fused ring system, consisting of a chromen-4-one moiety fused with a cyclopentane (B165970) ring, provides a defined three-dimensional shape that can fit into specific binding pockets of proteins, such as enzymes or receptors.
Impact of Substituent Nature and Position on Target Affinity and Efficacy
The decoration of the cyclopenta[c]chromen-4(1H)-one scaffold with various substituents at different positions dramatically influences its biological activity. The nature (electron-donating or electron-withdrawing) and position of these substituents can fine-tune the electronic properties, steric profile, and hydrogen-bonding capacity of the entire molecule.
For instance, in related chromen-4-one derivatives targeting sigma (σ) receptors, the introduction of specific substituents has been shown to be a determining factor for affinity and selectivity. While direct SAR studies on the 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one are not extensively detailed in publicly available literature, general principles from related scaffolds can be extrapolated. The introduction of an ethoxy group at the 7-position, as in the titular compound, is likely to enhance lipophilicity and may engage in additional hydrophobic interactions within the binding site. The position of this substituent is crucial; placing it on the benzene (B151609) ring can modulate the electron density of the aromatic system and influence interactions with the target protein.
The following table summarizes the general impact of substituent nature on the activity of chromenone-based compounds, which may provide insights into the SAR of cyclopenta[c]chromen-4(1H)-one derivatives.
| Substituent Nature | General Impact on Activity | Potential Rationale |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can increase or decrease activity depending on the target. | May enhance hydrophobic interactions or alter the electronic character of the aromatic ring, influencing π-π stacking. |
| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Often modulates activity; can increase potency in some cases. | Alters the electron density of the scaffold, potentially enhancing hydrogen bonding at the carbonyl group or creating specific polar interactions. |
| Bulky Groups | Typically decreases activity. | Can cause steric clashes within the binding pocket, preventing optimal orientation. |
| Hydrogen Bond Donors/Acceptors | Can significantly increase affinity. | May form additional, specific hydrogen bonds with the target protein, increasing binding energy. |
Linker Length and Stereochemical Influences on Molecular Recognition
For derivatives where the cyclopenta[c]chromen-4(1H)-one scaffold is attached to another pharmacophore via a linker, the length and flexibility of this linker are critical determinants of biological activity. This is particularly evident in studies of related 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones as sigma receptor ligands. nih.gov
The following table illustrates the effect of linker length on the σ1 receptor affinity for a series of pyrrolidine-containing chromenones.
| Compound | Linker Length (n) | σ1 Receptor Affinity (Ki, nM) |
| 1 | 1 | >1000 |
| 2 | 2 | 254 |
| 3 | 3 | 114 |
| 4 | 4 | 87.0 |
Data adapted from studies on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones. nih.gov
Stereochemistry also plays a pivotal role in molecular recognition. Although the core cyclopenta[c]chromen-4(1H)-one is achiral, the introduction of chiral centers, either on the fused cyclopentane ring or on a substituent/linker, can lead to enantiomers with significantly different biological activities. The precise three-dimensional arrangement of atoms in one enantiomer may allow for a much better complementary fit into a chiral biological target, such as an enzyme active site or a receptor binding pocket, compared to its mirror image. This stereoselectivity is a fundamental principle in pharmacology and underscores the importance of considering stereochemical factors in the design of new cyclopenta[c]chromen-4(1H)-one derivatives.
Preclinical Evaluation of Biological Activities and Target Modulation
Enzyme Inhibition Studies
Sirtuin (Sirt2) Enzyme Inhibition
No studies detailing the inhibitory activity of 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one against the Sirtuin 2 (Sirt2) enzyme were found in the reviewed literature.
Dipeptidyl Peptidase IV (DPP IV) Inhibition
There is no available data from preclinical studies evaluating the potential of this compound as an inhibitor of the Dipeptidyl Peptidase IV (DPP IV) enzyme.
Kinase Inhibition Profiles
While chromen-4-one derivatives have been investigated as kinase inhibitors, specific kinase inhibition profiles for this compound are not documented in the accessible scientific research.
Cruzain Inhibition
The potential for this compound to act as an inhibitor of cruzain has not been reported in the scientific literature.
G Protein-Coupled Receptor (GPCR) Modulation
Ligand Development for Orphan GPCRs (e.g., GPR35, GPR55)
No research could be located that describes the development or evaluation of this compound as a ligand for the orphan G protein-coupled receptors GPR35 or GPR55.
Somatostatin (B550006) Receptor Agonism as Peptidomimetics
There is currently no publicly available scientific literature to suggest that this compound has been evaluated for its potential as a somatostatin receptor agonist or as a peptidomimetic.
Antiviral Activity Studies
Activity against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type 1 (HSV-1)
Specific antiviral studies on this compound are not available in the peer-reviewed literature. However, research into structurally related chromenone compounds has shown promise. A study focusing on two compounds, designated GK1 and GK2, which were identified from a protein kinase inhibitor library and possess a chromenone core, demonstrated selective antiviral activity. These compounds were more potent against human cytomegalovirus (HCMV) than against herpes simplex virus type 1 (HSV-1). The precise structures of GK1 and GK2, and their direct relation to this compound, have not been publicly disclosed. The reported activities of these related compounds are summarized below.
Table 1: Antiviral and Cytotoxic Activities of Related Chromenone Compounds GK1 and GK2
| Compound | Anti-HCMV ED₅₀ (μM) | Anti-HSV-1 ED₅₀ (μM) | CC₅₀ (μM) in HFFs (6-day assay) | CC₅₀ (μM) in HFFs (2-day assay) |
|---|---|---|---|---|
| GK1 | Not Specified | 11 | Not Specified | 30-40 |
| GK2 | Not Specified | 12 | Not Specified | 30-40 |
ED₅₀: 50% effective dose; CC₅₀: 50% cytotoxic concentration; HFFs: Human foreskin fibroblasts.
Hepatitis C Virus (HCV) NS5B Polymerase Inhibition
There are no published studies to indicate that this compound has been investigated as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The field of HCV NS5B polymerase inhibitors is extensive, with many chemical scaffolds being explored, but research on this specific compound has not been reported.
Antimicrobial and Antifungal Investigations
While the broader family of chromenone and coumarin (B35378) derivatives has been a source of compounds with notable antimicrobial and antifungal properties, specific data on the activity of this compound against bacterial or fungal strains is not available in the current scientific literature.
Anticarcinogenic Potential through Cellular Proliferation Modulation
The potential of this compound to modulate cellular proliferation and exert anticarcinogenic effects has not been documented in publicly accessible research. Studies on other substituted chromenone derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this chemical class may have potential in oncology research. However, without specific data, the activity of the title compound remains unknown.
Neuroprotective and Anti-inflammatory Properties
Preclinical studies have demonstrated that this compound (YC-001) possesses notable neuroprotective and anti-inflammatory properties, primarily investigated within models of retinal degeneration. The compound has been shown to protect photoreceptors from deterioration caused by both bright light and genetic mutations. nih.gov A significant finding is the ability of a single dose of YC-001 to protect Abca4-/-Rdh8-/- mice from bright light-induced retinal damage, highlighting its potential as a neuroprotective agent for the retina. nih.govfrontiersin.org
The protective effects of YC-001 extend to ameliorating immune responses within the retina. In studies using RhoP23H/+ retinal explants, YC-001 was observed to reduce retinal immune responses and decrease the number of microglia and macrophages, which are key players in inflammatory processes within the central nervous system. nih.govresearchgate.net While the furanone ring within the structure of YC-001 is also found in non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, the primary mechanism of its retinal protection is attributed to its chaperone activity rather than direct anti-inflammatory effects via COX inhibition. researchgate.net
Table 1: Summary of Neuroprotective and Anti-inflammatory Findings for this compound (YC-001)
| Activity | Model System | Key Findings | Reference |
| Neuroprotection | Bright light-induced retinal degeneration model (Abca4-/-Rdh8-/- mice) | A single dose protected photoreceptors from light-induced death. | nih.govfrontiersin.org |
| Neuroprotection | RhoP23H/+ retinal explants | Protected photoreceptors from degeneration. | nih.gov |
| Anti-inflammatory | RhoP23H/+ retinal explants | Ameliorated retinal immune responses; reduced the number of microglia/macrophages. | nih.govresearchgate.net |
Antioxidant Mechanisms and Potential
Based on the available preclinical research, there is currently no specific information detailing the antioxidant mechanisms or potential of this compound.
Hypoglycemic Activity in Preclinical Models
There is no available data from preclinical models to support or refute the hypoglycemic activity of this compound.
Pharmacological Chaperone Applications (e.g., for Rod Opsin Mutants)
The most extensively documented activity of this compound (YC-001) is its role as a novel, non-retinoid pharmacological chaperone for rod opsin. nih.govarvojournals.org This compound was identified through a high-throughput screen for molecules capable of stabilizing the P23H opsin mutant, a common cause of autosomal dominant retinitis pigmentosa (adRP). nih.govresearchgate.net
YC-001 demonstrates a significant ability to rescue the cellular transport of multiple misfolded rod opsin mutants. nih.govarvojournals.org In cellular models, it was shown to induce the movement of the P23H rod opsin from its retention in the endoplasmic reticulum to the cell surface, a critical step for its proper function. nih.govnih.gov This chaperone activity appears to be universal across a range of rhodopsin mutations, suggesting a broad therapeutic potential for different forms of adRP. arvojournals.org The compound binds to bovine rod opsin with an EC50 value comparable to that of 9-cis-retinal, a natural chromophore, and is believed to share a similar binding pocket. nih.govarvojournals.org
In addition to its chaperone function, YC-001 also acts as an inverse agonist and a non-competitive antagonist of rod opsin signaling. nih.govresearchgate.net This dual function is significant as it not only aids in the proper folding and transport of the mutant protein but also silences its aberrant signaling activity. nih.govresearchgate.net The efficacy of YC-001 as a pharmacological chaperone has been demonstrated in vivo, where it protected photoreceptors from degeneration in murine models of retinal disease. nih.gov
Table 2: Pharmacological Chaperone Activity of this compound (YC-001) for Rod Opsin Mutants
| Parameter | Description | Findings | Reference |
| Target | Misfolded rod opsin mutants (e.g., P23H) | Stabilizes folding and rescues biosynthesis of multiple mutants associated with adRP. | nih.govarvojournals.org |
| Mechanism | Pharmacological Chaperone | Binds to rod opsin, facilitating its proper folding and transport to the cell membrane. | nih.govnih.gov |
| Binding Affinity | EC50 for bovine rod opsin | Similar to 9-cis-retinal. | nih.gov |
| Signaling Modulation | Inverse Agonist & Antagonist | Non-competitively antagonizes and silences basal rod opsin signaling. | nih.govresearchgate.netresearchgate.net |
| In Vitro Efficacy | Cellular models (NIH3T3 cells) | Rescued cell surface transport of 7 out of 27 tested RP-causing human RHO mutants. | nih.gov |
| In Vivo Efficacy | Murine models of retinal degeneration | Protects photoreceptors from deterioration. | nih.gov |
Computational Chemistry and Molecular Modeling in Cyclopenta C Chromen 4 1h One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and its derivatives, molecular docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of their activity.
Researchers have employed molecular docking to investigate the interactions of various chromen-4-one derivatives with a range of biological targets. For instance, studies have shown that chromone (B188151) derivatives can bind to the active sites of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. The binding affinity, typically expressed in kcal/mol, indicates the strength of the interaction. Lower binding energy values suggest a more stable ligand-protein complex.
In a representative study on a series of 7-substituted-2-pyrimidinyl chromen-4-one derivatives, molecular docking against the COX-2 receptor (PDB ID: 5KIR) revealed binding energies that were comparable to or better than the standard drug, celecoxib. proquest.com This suggests that the chromen-4-one scaffold is a promising framework for the design of new anti-inflammatory agents. The interactions often involve hydrogen bonding with key amino acid residues in the active site, as well as hydrophobic and pi-pi stacking interactions. proquest.com
| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Chromen-4-one Derivatives | Cyclooxygenase-2 (COX-2) | -8.5 to -10.5 | Arg513, Val523, Ser353 |
| Flavone Derivatives | Acetylcholinesterase (AChE) | -9.0 to -11.0 | Tyr334, Trp84, Phe330 |
| Chromene Analogs | Rab23 Protein | -7.0 to -9.0 | Not specified |
This table presents illustrative data from studies on various chromen-4-one and related derivatives to demonstrate the application of molecular docking.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT studies are pivotal in understanding the reactivity, stability, and spectroscopic properties of molecules like this compound.
DFT calculations can elucidate the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. This allows for the prediction of the most favorable reaction pathways and the calculation of activation energies. For example, DFT has been used to study the synthesis of 2-amino-4H-chromenes, providing insights into the condensation and cyclization steps. d-nb.info
Furthermore, DFT is employed to calculate various molecular properties that correlate with reactivity and stability. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. d-nb.info
| Molecular Property | Significance in Reactivity and Energetics |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability |
| Activation Energy | Determines the rate of a chemical reaction |
This table outlines key molecular properties calculated using DFT and their significance.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening.
The chromen-4-one scaffold serves as an excellent template for the design of virtual libraries. By systematically modifying the substituents at various positions of the this compound core, a diverse library of virtual compounds can be generated. These libraries can then be screened against the three-dimensional structures of known biological targets.
The screening process typically involves a hierarchical approach, starting with rapid, less computationally intensive methods to filter out a large number of non-binding molecules. The remaining "hits" are then subjected to more rigorous docking and scoring methods to predict their binding affinities and modes. This process can identify novel lead compounds for further experimental validation. For example, in silico screening of chromene derivatives has been used to identify potential inhibitors of the Rab23 protein, which is implicated in cancer. ekb.eg
Conformation Analysis and Conformational Flexibility
Conformational analysis is the study of the three-dimensional shapes of molecules and the changes in their shapes. The biological activity of a molecule is often critically dependent on its conformation, as this determines how it fits into the binding site of a receptor or enzyme.
The molecule this compound possesses a tetracyclic ring system that imparts a degree of rigidity. However, some conformational flexibility is still possible, particularly concerning the cyclopentanone ring and the ethoxy substituent.
The cyclopentanone ring can adopt different puckered conformations, such as the envelope and twist forms. The relative energies of these conformers can be calculated using computational methods like DFT. The ethoxy group attached to the chromene ring can also rotate around the C-O bond, leading to different spatial arrangements.
Understanding the conformational preferences of this compound is crucial for predicting its interactions with biological targets. The lowest energy conformation is not always the bioactive conformation. Molecular modeling can be used to explore the conformational space of the molecule and identify the conformations that are most likely to be biologically active. Studies on similar polycyclic systems have shown that the non-planarity of the ring system can significantly influence the molecule's properties and interactions. mdpi.com
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Enhanced Diversity
The future synthesis of derivatives based on the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold will likely move beyond traditional methods to embrace novel, more efficient strategies that allow for greater structural diversification. Classical synthesis of chromones often involves harsh acidic or basic conditions, such as the Baker–Venkataraman rearrangement or Claisen ester condensation. ijrpc.com Modern approaches aim to overcome these limitations, offering milder conditions and broader applicability.
Emerging synthetic routes that could be adapted for this scaffold include:
Intramolecular Wittig Reactions: A novel, one-pot cyclization method has been developed for creating 4H-chromen-4-ones from silyl esters of O-acylsalicylic acids, providing an efficient route that avoids harsh conditions. organic-chemistry.org
Oxidative Radical Cyclization: The use of oxidants like ceric ammonium nitrate (CAN) can facilitate the cyclization of precursors such as 4-hydroxy-2H-chromen-2-one with various alkenes, yielding complex fused-ring systems. researchgate.net
Catalyst-Driven Condensations: New pathways involving catalysts like piperidine have been used to synthesize coumarinic chalcones, which can then be further cyclized to form chromenone derivatives, offering a flexible methodology for creating diverse structures. nih.gov
Domino Reactions: Sequential domino reactions have been employed to synthesize complex chromenone structures, demonstrating the power of multi-reaction sequences in a single pot. ijrpc.com
These advanced methodologies are crucial for generating extensive libraries of analogs of 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. By systematically modifying the core structure, researchers can fine-tune its physicochemical properties and biological activities, paving the way for the discovery of new lead compounds.
| Synthetic Methodology | Key Features | Potential Advantages for Scaffold Diversity |
| Intramolecular Wittig Reaction | One-pot cyclization of acylphosphoranes. organic-chemistry.org | Simpler, more efficient route with good to excellent yields. organic-chemistry.org |
| Oxidative Radical Cyclization | Employs an oxidant to form new rings regioselectively. researchgate.net | Allows for the synthesis of various substituted, fused products. researchgate.net |
| Catalyst-Driven Condensations | Uses catalysts like piperidine for multi-step synthesis. nih.gov | Flexible methodology to access variously substituted derivatives. nih.gov |
| Metalation & Acetic Acid Catalysis | Based on ortho-directed metalation of methoxymethyl aryl ethers. ijrpc.com | General applicability for polycyclic chromone (B188151) and flavone compounds. ijrpc.com |
Exploration of New Biological Targets for Scaffold-Based Therapeutics
The 4H-chromen-4-one scaffold is known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. researchgate.netnih.gov Future research will focus on exploring novel therapeutic applications for derivatives of this compound by screening them against new and emerging biological targets.
Recent studies on related chromenone-containing compounds have identified several promising areas:
Antiviral Targets: Flavonoids containing the 4H-chromen-4-one scaffold have been investigated as inhibitors of key viral enzymes. For instance, computational and in vitro studies showed that the flavonoid isoginkgetin can inhibit the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA Polymerase (RdRp), both of which are essential for viral replication. nih.govnih.govscienceopen.com Isoginkgetin demonstrated notable inhibition of the SARS-CoV-2 virus with an IC50 value of 22.81 μM in Vero cells. nih.govscienceopen.com
Anti-inflammatory Pathways: Given the established anti-inflammatory role of many chromenone derivatives, new research could target specific components of the inflammatory cascade. nih.gov The high levels of pro-inflammatory cytokines in certain diseases make these pathways attractive targets for novel therapeutics based on this scaffold. nih.gov
Anticancer Mechanisms: The antitumor properties of the chromene nucleus are well-documented. researchgate.net Future work could involve identifying specific kinases, transcription factors, or other proteins involved in cancer progression that can be modulated by specifically designed derivatives of the dihydrocyclopenta[c]chromen-4-one core.
The strategy of using natural product scaffolds as a foundation for drug discovery is a powerful one. mdpi.com By leveraging the inherent biological relevance of the chromenone core, researchers can design and synthesize new molecules to probe novel biological space and identify therapeutics for a range of diseases.
Integration of Advanced Computational Techniques for Rational Design
Rational drug design, accelerated by the development of powerful computational tools, is becoming indispensable in modern medicinal chemistry. nih.govslideshare.net This approach moves away from traditional trial-and-error methods towards a more targeted process of designing molecules with a specific biological purpose. researchgate.net For this compound and its analogs, computational techniques can guide the design of new compounds with enhanced potency and selectivity.
Key computational methods include:
Virtual Screening and Molecular Docking: These techniques allow for the rapid screening of large virtual libraries of compounds against a specific biological target. For example, virtual screening was used to identify 4H-chromen-4-one-containing flavonoids as potential inhibitors of the SARS-CoV-2 Mpro. nih.govscienceopen.com This was followed by docking studies to predict the binding interactions between the compounds and the active site of the protein. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This model can then be used to design new molecules that fit the pharmacophore and are more likely to be active.
Ligand-Based Drug Design: When the structure of the biological target is unknown, design can be based on the structures of known active molecules. nih.gov This approach was successfully used to develop a selective inhibitor of human Cytochrome P450 1A2 based on a coumarin (B35378) scaffold, which is structurally related to chromenone. nih.gov
By integrating these in silico methods, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery process. nih.govresearchgate.net This multidisciplinary approach is essential for the efficient development of novel therapeutics based on the dihydrocyclopenta[c]chromen-4-one scaffold. nih.gov
Sustainable and Green Chemistry Approaches in Synthesis
In line with the global push for environmental responsibility, future synthetic work on this compound and its derivatives must incorporate the principles of green chemistry. Traditional synthesis methods for chromenes often rely on hazardous reagents and generate significant chemical waste. nih.govresearchgate.net Eco-friendly alternatives aim to reduce this environmental impact by using sustainable materials, non-toxic catalysts, and milder reaction conditions. researchgate.netresearchgate.net
Key green chemistry strategies applicable to chromenone synthesis include:
Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools. nih.govresearchgate.net These methods can dramatically reduce reaction times, increase yields, and often require less solvent compared to conventional heating. researchgate.net
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water is a core principle of green chemistry. nih.gov For example, a simple and efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been developed using water as the sole reaction medium under catalyst-free conditions. researchgate.net
Novel Catalysis: The development of non-toxic, reusable catalysts is crucial. A recent study demonstrated the synthesis of chromene derivatives using a heterogeneous photoredox nanocatalyst (WO3/ZnO@NH2-EY) under green LED irradiation in a solventless system. rsc.org This catalyst proved to be stable and could be recovered and reused multiple times with only a slight decrease in activity. rsc.org
Mechanochemistry: This technique involves conducting reactions in the solid state with minimal or no solvent, reducing waste and energy consumption. nih.govresearchgate.net
Adopting these sustainable practices not only minimizes the environmental footprint of chemical synthesis but also often leads to more efficient, cost-effective, and scalable processes. nih.govresearchgate.net
| Green Chemistry Approach | Description | Benefits |
| Microwave/Ultrasound | Use of alternative energy sources to drive reactions. nih.govresearchgate.net | Reduced reaction times, improved yields, less energy consumption. researchgate.netresearchgate.net |
| Green Solvents | Replacing toxic organic solvents with benign media like water. nih.gov | Reduced pollution, improved safety, lower cost. researchgate.net |
| Photoredox Nanocatalysts | Using light-activated, reusable catalysts. rsc.org | High efficiency, easy work-up, reusability, low waste. rsc.org |
| Mechanochemistry | Solvent-free or low-solvent reactions in the solid state. researchgate.net | Reduced solvent waste, potential for new reactivity. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
